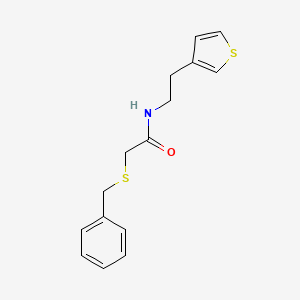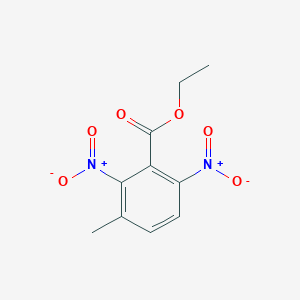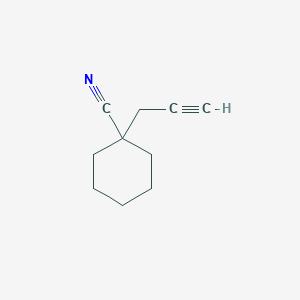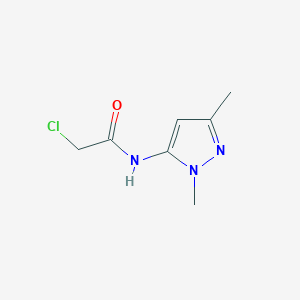![molecular formula C9H13N3O B2462452 N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide CAS No. 1865089-54-8](/img/structure/B2462452.png)
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide, also known as MPEP, is a chemical compound that has attracted significant attention due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes in the central nervous system.
Mecanismo De Acción
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic transmission and plasticity in the central nervous system. By blocking the activity of this receptor, N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the release of GABA in the hippocampus, which is involved in the regulation of anxiety and depression. N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has also been shown to decrease the release of glutamate in the nucleus accumbens, which is involved in the regulation of addiction and reward.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows researchers to investigate the specific effects of blocking this receptor. N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide is also relatively easy to synthesize and has good stability in solution. However, there are some limitations to using N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide also has a relatively short half-life, which can limit its effectiveness in long-term studies.
Direcciones Futuras
There are several potential future directions for research on N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide. One area of interest is the potential use of N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide as a treatment for Fragile X syndrome. Clinical trials are currently underway to investigate the safety and effectiveness of N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide in human patients with this disorder. Another area of interest is the potential use of N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide as a treatment for addiction and other psychiatric disorders. Further research is needed to investigate the long-term effects of N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide and its potential side effects in humans.
Métodos De Síntesis
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of 1-methyl-4-pyrazolecarboxaldehyde with ethyl acrylate in the presence of a base to form the corresponding enamine. The enamine is then reacted with propionyl chloride to give N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide as a white solid.
Aplicaciones Científicas De Investigación
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects in animal models of these disorders. N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide has also been investigated as a potential treatment for Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
Propiedades
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-4-9(13)11-7(2)8-5-10-12(3)6-8/h4-7H,1H2,2-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJOKKMYJHJBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Methylpyrazol-4-yl)ethyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2462369.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide](/img/structure/B2462370.png)





![4-(5-Azaspiro[2.3]hexan-5-yl)-2-methylaniline](/img/structure/B2462379.png)
![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B2462384.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2462386.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(2-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2462389.png)
![N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2462390.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2462392.png)